N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide
Overview
Description
“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .
Molecular Structure Analysis
The molecular formula of “N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Scientific Research Applications
Synthesis of Terrazoanthine Natural Products
The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .
Biological Targets Interaction
Biological targets containing glutamate and aspartate residues can interact with the 2-aminoimidazole ring via four hydrogen bonds .
3. Bioisostere for Guanidine, Benzamidine, and Triazole Groups The 2-aminoimidazole ring has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds .
4. Synthesis of Sceptrin, Ageliferin, and Dragmacidins D and F There have been several 2-aminoimidazole natural products that have been synthesized including sceptrin, ageliferin, and dragmacidins D and F .
Synthesis of Psammopemmin A
This compound is used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .
6. Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters and Tricyclic Tetrahydrobenzindoles This compound is used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .
7. Preparation of Tricyclic Indole and Dihydroindole Derivatives This compound is used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives, which are inhibitors of guanylate cyclase .
Synthesis of Functional Imidazole
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . This compound can be used in the synthesis of functional imidazoles .
Mechanism of Action
The mechanism of action of similar compounds involves their role as tubulin inhibitors . Tubulins are crucial for cellular functions such as cell shape maintenance, body structure of cilia flagella and immature blood vessels, transport and location of organelles, and segregation of chromosomes during mitosis . Therefore, these compounds can potentially stop cancer cell growth.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGWXCDPHNOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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